1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Sigma receptor azepane binding affinity

Choose this specific azepane derivative (CAS 1797565-27-5) to ensure target engagement and metabolic stability in your sigma receptor or PKB/Akt research. Its unique 2-acetoxy-2-methylpropanoyl moiety provides superior hydrogen-bond acceptor capacity (HBA=5) and altered S1R/S2R selectivity profiles compared to simpler generic analogs like CAS 1797960-42-9. Substituting with generic azepanes risks compromising binding kinetics and SAR reproducibility. This high-purity compound is essential for radioligand displacement assays, lead optimization cascades, and CNS permeability studies requiring a validated, differentiated chemical probe.

Molecular Formula C18H24FNO3
Molecular Weight 321.392
CAS No. 1797565-27-5
Cat. No. B2710067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate
CAS1797565-27-5
Molecular FormulaC18H24FNO3
Molecular Weight321.392
Structural Identifiers
SMILESCC(=O)OC(C)(C)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C18H24FNO3/c1-13(21)23-18(2,3)17(22)20-11-5-4-6-15(12-20)14-7-9-16(19)10-8-14/h7-10,15H,4-6,11-12H2,1-3H3
InChIKeyHQBHCQABBJUCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate (CAS 1797565-27-5): Azepane-Based Probe for Sigma Receptor & PKB Inhibitor Research


1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate (CAS 1797565-27-5) is a synthetic azepane derivative with the molecular formula C18H24FNO3 and a molecular weight of 321.39 g/mol . It features a 3-(4-fluorophenyl)azepane core linked to a 2-acetoxy-2-methylpropanoyl moiety, a structural architecture associated with sigma receptor (S1R/S2R) modulation and protein kinase B (PKB/Akt) inhibition [1][2]. The compound serves as a versatile intermediate or probe molecule in medicinal chemistry, where the fluorophenyl-azepane scaffold contributes to target engagement and metabolic stability compared to non-fluorinated or six-membered ring analogs.

Why 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate Cannot Be Replaced by Common Azepane Analogs


Substituting this compound with generic azepane derivatives (e.g., 1-(3-(4-fluorophenyl)azepan-1-yl)ethanone, CAS 1797960-42-9; or 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate) ignores the documented impact of the 2-acetoxy-2-methylpropanoyl moiety on ligand binding kinetics and selectivity profiles [1]. Azepane-based sigma receptor ligands display divergent Ki values depending on the N-acyl substituent: the 2-acetoxy-2-methylpropanoyl group introduces additional hydrogen-bond acceptor capacity (predicted HBA = 5 vs. 2 for the ethanone analog) and increases molecular complexity (MW 321.39 vs. 235.30 g/mol), which computational studies associate with altered sigma-1 vs. sigma-2 binding selectivity [2][3]. Generic substitution thus risks compromising target engagement and reproducibility in structure-activity relationship (SAR) campaigns.

Head-to-Head Evidence: Quantified Differentiation of 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate vs. Closest Analogs


Sigma-1 Receptor Binding Affinity Advantage of 2-Acetoxy-2-methylpropanoyl Azepane versus Ethanone Analog

The 2-acetoxy-2-methylpropanoyl substituent on the target compound is associated with enhanced sigma-1 receptor binding affinity relative to the simpler ethanone analog. In competitive binding assays using [3H]-(+)-pentazocine as radioligand in guinea pig brain membranes, the 2-(4-fluorophenyl)azepane scaffold yields Ki values in the range of 100–250 nM [1]. N-acylation with bulkier, hydrogen-bond-capable groups—such as the 2-acetoxy-2-methylpropanoyl moiety present in CAS 1797565-27-5—has been demonstrated in structurally analogous series to shift sigma-1 Ki values by 2- to 5-fold relative to the unsubstituted or acetyl-capped azepane [2].

Sigma receptor azepane binding affinity

Predicted PKBα Inhibitory Potency: Azepane Core with 4-Fluorophenyl Substitution versus Phenyl or Methoxy Analogs

Structure-based optimization of azepane derivatives as PKBα (Akt1) inhibitors revealed that 4-fluorophenyl substitution on the azepane ring confers an IC50 advantage of approximately 3- to 10-fold over unsubstituted phenyl analogs [1]. In the crystallographically validated PKBα-azepane co-complex (PDB: 1SVE), the 4-fluorophenyl group occupies a hydrophobic sub-pocket where the fluorine atom contributes favorable van der Waals contacts and a weak C–F···H–N hydrogen bond with the kinase hinge region [1][2]. The target compound retains this pharmacophoric feature, whereas the 4-methoxyphenyl analog (CAS not publicly available on authoritative databases but cited on supplier platforms) introduces a larger, electron-donating substituent that computational docking suggests reduces hinge-region complementarity.

PKB/Akt inhibition azepane fluorophenyl

Calculated Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity vs. Six-Membered Piperidine Analogs

The seven-membered azepane ring in CAS 1797565-27-5 contributes to higher calculated lipophilicity (clogP ~2.8) compared to the six-membered piperidine analog [1-(4-fluorophenyl)piperidin-1-yl] equivalent (clogP ~2.1) . This differential arises from the additional methylene unit in the azepane ring, which increases molecular surface area and polarizability. Coupled with five hydrogen-bond acceptors (vs. 3 for the piperidine analog), the compound's physicochemical profile predicts moderate CNS multiparameter optimization (MPO) scores of approximately 4.2–4.8, within the desirable range for CNS drug candidates, whereas the piperidine analog falls below 3.5 due to reduced permeability probability [1].

Physicochemical properties LogP hydrogen-bond acceptors

Structural Confirmation via SMILES and Molecular Formula: Distinguishing from Co-eluting or Misassigned Isomers

The unambiguous structural identity of CAS 1797565-27-5 is encoded by the canonical SMILES string CC(OC(C)(C)C(N1CC(C2=CC=C(F)C=C2)CCCC1)=O)=O [1]. This SMILES corresponds to a molecular formula of C18H24FNO3 (MW 321.39), distinct from structurally similar compounds that share the C18H24FNO3 formula but differ in atom connectivity, such as methyl 4-{3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}-4-oxobutanoate (ChemBase 719295) [2]. Procurement of CAS 1797565-27-5 with verified SMILES and batch-specific analytical data (NMR, HPLC) ensures exclusion of these connectivity isomers, which otherwise compromise biological assay reproducibility.

Quality control SMILES molecular identity

Optimal Deployment Scenarios for 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate in Drug Discovery


Sigma-1 Receptor SAR Probe for Neurological Disorder Target Engagement Assays

Use CAS 1797565-27-5 as a core scaffold for systematic N-acyl SAR exploration at the sigma-1 receptor. The compound's 2-acetoxy-2-methylpropanoyl group provides a starting point for affinity optimization (predicted Ki < 500 nM [1]), enabling radioligand displacement studies in guinea pig brain or human S1R-transfected HEK293 membranes. Its differentiation from the simpler ethanone analog (CAS 1797960-42-9) lies in the additional hydrogen-bonding capacity, which can be exploited to tune subtype selectivity (sigma-1 vs. sigma-2) [2].

PKB/Akt Kinase Inhibitor Lead Optimization with Fluorophenyl Pharmacophore Retention

Integrate CAS 1797565-27-5 into PKBα inhibitor lead optimization cascades. The 4-fluorophenyl-azepane core is crystallographically validated to occupy the kinase hinge-region hydrophobic pocket (PDB 1SVE [3]). Replacing the 2-acetoxy-2-methylpropanoyl moiety with diverse warheads while retaining the fluorophenyl-azepane core enables systematic potency assessment (expected IC50 shifts from ~100 nM to sub-10 nM upon warhead optimization) without disrupting the critical hinge-binding motif.

CNS Drug Discovery: Blood-Brain Barrier Permeability Screening Using Azepane Scaffold

Employ CAS 1797565-27-5 in parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 transwell assays to quantify brain penetration potential. Its computed CNS MPO score of 4.2–4.8 [4] predicts favorable passive permeability, distinguishing it from piperidine analogs (MPO < 3.5). This makes it a suitable starting point for neuroscience targets requiring moderate-to-high brain exposure, such as sigma-1 receptor-mediated neuroprotection or PKB pathway modulation in glioblastoma.

Analytical Reference Standard for Isomer-Specific Method Development in Azepane Chemistry

Due to the existence of connectivity isomers sharing the C18H24FNO3 formula [5], CAS 1797565-27-5 serves as a high-purity analytical reference (>95% by HPLC) for developing LC-MS/MS or UHPLC methods that distinguish azepane-based compounds from piperidine constitutional isomers. This is critical for pharmacokinetic or metabolite identification studies where co-eluting isomers could confound quantification.

Quote Request

Request a Quote for 1-(3-(4-Fluorophenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.